molecular formula C6H5NS2 B072171 2-Methylthieno[2,3-d]thiazole CAS No. 61612-02-0

2-Methylthieno[2,3-d]thiazole

Cat. No. B072171
CAS RN: 61612-02-0
M. Wt: 155.2 g/mol
InChI Key: LYRYMIMXAYOASW-UHFFFAOYSA-N
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Description

2-Methylthieno[2,3-d]thiazole is a chemical compound that belongs to the category of heterocyclic compounds, incorporating both thiophene and thiazole moieties into its structure. The interest in this compound and its derivatives stems from their potential in various applications due to their unique chemical and physical properties.

Synthesis Analysis

Synthesis of 2-Methylthieno[2,3-d]thiazole derivatives can be achieved through various methods, including microwave-assisted synthesis, conventional heating, and reactions involving metalation and subsequent reactions with elemental sulfur or selenium to form dithiolene and diselenolene complexes (Eid et al., 2007), (Yarovenko et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-Methylthieno[2,3-d]thiazole derivatives has been characterized using techniques such as FTIR, NMR spectroscopy, and X-ray crystallography. These studies reveal detailed information about the molecular geometry, intramolecular hydrogen bonding, and electronic absorption behaviors (Ermiş & Durmuş, 2020).

Chemical Reactions and Properties

The chemical reactivity of 2-Methylthieno[2,3-d]thiazole derivatives includes its participation in various chemical reactions leading to the formation of complex compounds. These reactions often involve interactions with metal ions, demonstrating the compound's ability to act as a ligand forming coordination compounds with metals (Beloglazkina et al., 2007).

Scientific Research Applications

1. Antibacterial and Antioxidant Activities

  • Summary of Application: Thiazole-based Schiff base compounds have significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
  • Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize thiazole-based Schiff base compounds .
  • Results: Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

2. Diverse Biological Activities

  • Summary of Application: Thiazole compounds have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
  • Methods of Application: The specific methods of application or experimental procedures vary depending on the specific biological activity being targeted .
  • Results: The results or outcomes obtained also vary depending on the specific biological activity being targeted .

3. Green Synthetic Strategies

  • Summary of Application: Green chemistry approaches like the use of green solvents, green catalysts, green reagents, phase-transfer catalysts, solid support synthesis, and microwave irradiation-based synthesis provide an environmentally friendly and safe platform for the synthesis of various heterocyclic compounds, including thiazoles .
  • Methods of Application: One example is the synthesis of 2-alkylsulfanylthiazoles from α-bromo ketone and dithiocarbamate in the presence of H2O. The reactants were refluxed in the absence of a catalyst for 20 hours .
  • Results: Substituted thiazoles were obtained in 75–90% yields .

4. Synthesis of 2-Methylthieno[3,2-b]thieno[2,3-d]thiazole

  • Summary of Application: A new heterocyclic base, 2-methylthieno[3,2-b]thieno[2,3-d]thiazole, was synthesized .
  • Methods of Application: The compound was synthesized by heating 2-acetamido-3-hydroxythieno[3,2-b]thiophene with phosphorus pentasulfide .
  • Results: The synthesis resulted in the formation of 2-methylthieno[3,2-b]thieno[2,3-d]thiazole .

Safety And Hazards

2-Methylthieno[2,3-d]thiazole should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . In case of exposure, rinse with pure water for at least 15 minutes and consult a doctor .

properties

IUPAC Name

2-methylthieno[2,3-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS2/c1-4-7-6-5(9-4)2-3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRYMIMXAYOASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432165
Record name 2-Methylthieno[2,3-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthieno[2,3-d]thiazole

CAS RN

61612-02-0
Record name 2-Methylthieno[2,3-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LD Pinkin, VG Dzyubenko, PI Abramenko… - Chemistry of …, 1987 - Springer
Alkylene-, halo-, and aryl-substituted 2-methylthieno[2,3-d]thiazoles were obtained by the action of phosphorus pentasulfide on the corresponding 2-acetylamino-3-bromo- or 2-…
Number of citations: 12 link.springer.com
K Clarke, WR Fox, RM Scrowston - Journal of the Chemical Society …, 1980 - pubs.rsc.org
2,3-Disubstituted thiophens containing a sulphur function (SH, SMe, or SCN) and a carbonyl group (CHO or Ac) have been prepared and converted into thieno[2,3-d or 3,2-d]…
Number of citations: 3 pubs.rsc.org
PI Abramenko, VA Kosobutskii - Chemistry of Heterocyclic Compounds, 1976 - Springer
The electronic structures of a number of methyl-substituted heterocyclces containing a thiophene or furan ring condensed with a thiazole or pyridine ring and of their quaternary salts …
Number of citations: 3 link.springer.com
K Gewald, U Hain… - Journal für Praktische …, 1988 - Wiley Online Library
Ethyl 5-amino-4-mercapto-3-methyl-thiophen-2-carboxylate(2), obtainable from the appropriate thienylthiocyanate 1 by reduction, undergoes reactions in analogy to the 2-aminobenzen-…
Number of citations: 8 onlinelibrary.wiley.com

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